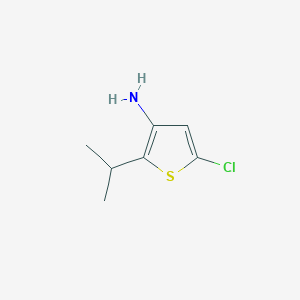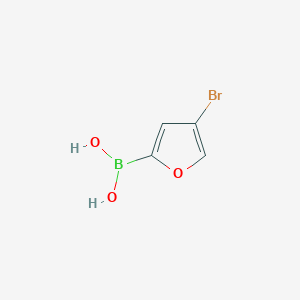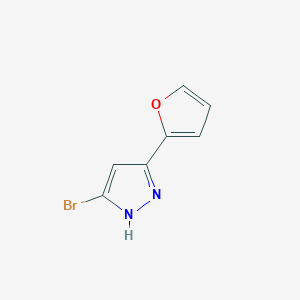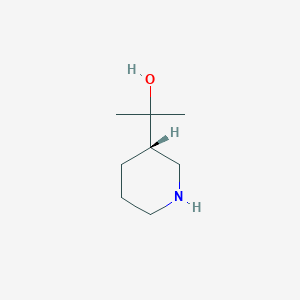
(S)-2-(piperidin-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(piperidin-3-yl)propan-2-ol is a chiral compound with a piperidine ring attached to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and acetone.
Reaction Conditions: The key step involves the enantioselective reduction of a ketone intermediate to form the chiral alcohol. This can be achieved using chiral catalysts or reagents.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(S)-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Can produce various alcohol derivatives.
Substitution: Can introduce new functional groups onto the piperidine ring.
科学的研究の応用
(S)-2-(piperidin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-(piperidin-3-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
2-(piperidin-3-yl)ethanol: A similar compound with a different carbon chain length.
3-(piperidin-3-yl)propan-1-ol: Another related compound with a different position of the hydroxyl group.
Uniqueness
(S)-2-(piperidin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
2-[(3S)-piperidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
GWVNRACDDXBNBZ-ZETCQYMHSA-N |
異性体SMILES |
CC(C)([C@H]1CCCNC1)O |
正規SMILES |
CC(C)(C1CCCNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


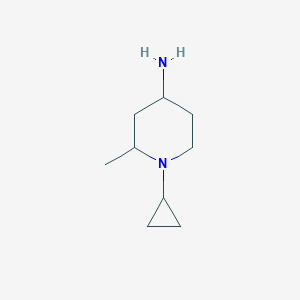
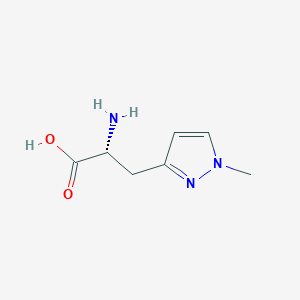
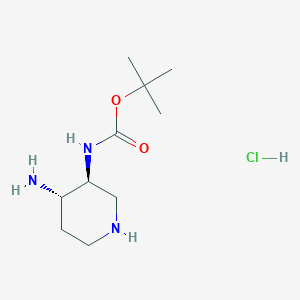
amino}methyl)pyridin-2-amine](/img/structure/B13324033.png)
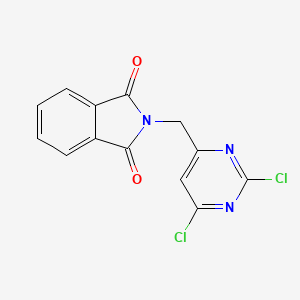
![(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13324053.png)
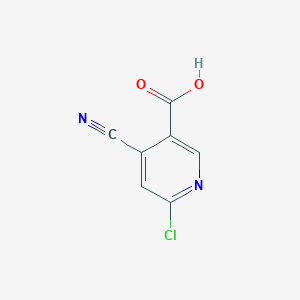
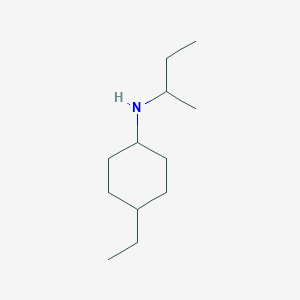
![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324082.png)
![7-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13324085.png)
